molecular formula C21H24FNO2S B2434474 3-(2-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1797286-69-1

3-(2-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2434474
CAS No.: 1797286-69-1
M. Wt: 373.49
InChI Key: IGFQSWACYPUOOK-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound that features a fluorophenyl group, a phenylthio group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

    Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized through a cyclization reaction.

    Final Coupling: The final step involves coupling the fluorophenyl intermediate with the phenylthio-tetrahydropyran intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the phenylthio group can form hydrogen bonds or engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide
  • 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide
  • 3-(2-methylphenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chlorinated, brominated, or methylated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2S/c22-19-9-5-4-6-17(19)10-11-20(24)23-16-21(12-14-25-15-13-21)26-18-7-2-1-3-8-18/h1-9H,10-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFQSWACYPUOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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